molecular formula C13H17N5O B12233338 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B12233338
M. Wt: 259.31 g/mol
InChI Key: OMFSNXBWNFHCKB-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized to create a wide range of biologically active compounds .

Mechanism of Action

The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the piperidine and carboxamide groups provides additional sites for interaction with biological targets, making it a versatile compound for drug discovery and development .

Properties

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H17N5O/c1-17-12-10(3-2-6-15-12)16-13(17)18-7-4-9(5-8-18)11(14)19/h2-3,6,9H,4-5,7-8H2,1H3,(H2,14,19)

InChI Key

OMFSNXBWNFHCKB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)C(=O)N

Origin of Product

United States

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